Lacto-N-difucohexaose II

Description

The exact mass of the compound Lacto-N-difucohexose II is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Polysaccharides - Oligosaccharides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,5-trihydroxy-6-oxo-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H65NO29/c1-9-18(48)22(52)25(55)35(59-9)64-29(12(46)4-40)30(13(47)5-41)65-38-28(58)33(21(51)15(7-43)62-38)68-34-17(39-11(3)45)32(67-37-27(57)24(54)20(50)14(6-42)61-37)31(16(8-44)63-34)66-36-26(56)23(53)19(49)10(2)60-36/h4,9-10,12-38,41-44,46-58H,5-8H2,1-3H3,(H,39,45)/t9-,10-,12-,13+,14+,15+,16+,17+,18+,19+,20-,21-,22+,23+,24-,25-,26-,27+,28+,29+,30+,31+,32+,33-,34-,35-,36-,37-,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSWVQWPVUZACH-XCVMNONQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)OC5C(C(C(C(O5)C)O)O)O)CO)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O[C@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)C)O)O)O)CO)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H65NO29 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601044994 | |

| Record name | Lacto-N-difucohexaose II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601044994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

999.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62258-12-2 | |

| Record name | Lacto-N-difucohexaose II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62258-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lacto-N-difucohexose II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062258122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lacto-N-difucohexaose II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601044994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Lacto-N-difucohexaose II: A Technical Guide to Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacto-N-difucohexaose II (LNDFH II) is a complex neutral human milk oligosaccharide (HMO) that plays a significant role in infant health and development. As a member of the fucosylated oligosaccharide family, LNDFH II is gaining increasing attention for its potential therapeutic applications, primarily due to its anti-pathogenic and immunomodulatory properties. This technical guide provides a comprehensive overview of the structure and function of LNDFH II, including detailed experimental protocols and an exploration of its mechanisms of action.

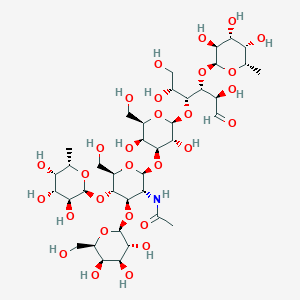

Structure of this compound

This compound is a neutral hexasaccharide, meaning it is composed of six sugar units and carries no net electrical charge.[1] Its fundamental structure is built upon a type 1 (Galβ1-3GlcNAc) core.[2] The systematic name for LNDFH II is Galβ1-3(Fucα1-4)GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc. This nomenclature precisely describes the arrangement and linkages of the monosaccharide units.

The constituent monosaccharides of LNDFH II are:

-

D-Glucose (Glc)

-

D-Galactose (Gal)

-

N-Acetylglucosamine (GlcNAc)

-

L-Fucose (Fuc) (two units)

These units are linked in a specific sequence and orientation, which is crucial for its biological activity. The presence of two fucose residues, one linked α1-4 to GlcNAc and the other α1-3 to Glc, is a defining characteristic of this molecule.

| Property | Value | Source |

| Molecular Formula | C38H65NO29 | [3] |

| Molecular Weight | 999.9 g/mol | [3] |

| Core Structure | Type 1 (Galβ1-3GlcNAc) | [2] |

| Systematic Name | Galβ1-3(Fucα1-4)GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc | [2] |

Biological Functions of this compound

The biological functions of LNDFH II are multifaceted, primarily revolving around its ability to modulate the gut microbiome and the host immune system. These functions are largely attributed to its specific fucosylated structure.

Anti-Adhesive and Anti-Infective Properties

A key function of LNDFH II and other fucosylated HMOs is their ability to act as soluble decoy receptors.[4] Many pathogens initiate infection by binding to specific glycan structures on the surface of host epithelial cells. LNDFH II can mimic these host cell surface glycans.[5] By binding to the pathogen's adhesins, LNDFH II competitively inhibits the pathogen from attaching to the intestinal wall, thereby preventing colonization and subsequent infection.[4]

This mechanism has been particularly suggested for enteric pathogens. For instance, observational studies have shown that the presence of fucosylated oligosaccharides in breast milk is associated with a lower incidence of diarrhea caused by pathogens like Campylobacter and calicivirus.[5] While direct quantitative data for LNDFH II is still emerging, the principle of competitive inhibition is a well-accepted mechanism for fucosylated HMOs.

Immunomodulation

Fucosylated HMOs, including LNDFH II, are known to have immunomodulatory effects.[6] They can directly interact with immune cells and modulate their activity, contributing to a balanced immune response in the infant gut.

While specific signaling pathways for LNDFH II are yet to be fully elucidated, studies on other fucosylated HMOs like 2'-fucosyllactose (2'-FL) provide valuable insights. 2'-FL has been shown to modulate the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[7] This pathway is a critical component of the innate immune system, responsible for recognizing microbial products and triggering inflammatory responses. By modulating this pathway, fucosylated HMOs can help to dampen excessive inflammation while still allowing for an effective immune response against pathogens.

It is hypothesized that LNDFH II may exert its immunomodulatory effects through similar mechanisms, interacting with pattern recognition receptors on immune cells to influence cytokine production and immune cell differentiation.

Experimental Protocols

This section details the methodologies for key experiments used to investigate the functions of fucosylated oligosaccharides like LNDFH II.

Pathogen Adhesion Assay

This assay is used to determine the ability of LNDFH II to inhibit the binding of pathogens to intestinal epithelial cells.

Cell Culture:

-

Human intestinal epithelial cell lines, such as Caco-2 or HT-29, are cultured to confluence in appropriate media (e.g., DMEM with 10% FBS).

-

Cells are seeded in multi-well plates and grown until they form a monolayer.

Adhesion Experiment:

-

The pathogen of interest (e.g., fluorescently labeled Campylobacter jejuni) is pre-incubated with varying concentrations of LNDFH II or a control substance for 1 hour at 37°C.

-

The cell monolayers are washed with phosphate-buffered saline (PBS).

-

The pre-incubated pathogen-oligosaccharide mixture is added to the cell monolayers and incubated for a defined period (e.g., 1-2 hours) to allow for adhesion.

-

Unbound pathogens are removed by washing the monolayers multiple times with PBS.

-

The cells are then lysed to release the adhered bacteria.

-

The number of adhered bacteria is quantified, typically by plating the lysate on selective agar and counting colony-forming units (CFUs), or by measuring the fluorescence of the labeled bacteria.

Data Analysis: The percentage of inhibition is calculated by comparing the number of adhered bacteria in the presence of LNDFH II to the number in the control group.

Immunomodulation Assay (Cytokine Profiling)

This assay assesses the effect of LNDFH II on the production of cytokines by immune cells in response to an inflammatory stimulus.

Cell Culture:

-

Immune cells, such as peripheral blood mononuclear cells (PBMCs) or macrophage-like cell lines (e.g., THP-1), are cultured in appropriate media.

-

Cells are seeded in multi-well plates.

Experiment:

-

The cells are pre-treated with various concentrations of LNDFH II or a control for a specified time (e.g., 2 hours).

-

An inflammatory stimulus, such as lipopolysaccharide (LPS), is added to the cell cultures to induce an inflammatory response.

-

The cells are incubated for a further period (e.g., 24 hours).

-

The cell culture supernatant is collected.

Cytokine Quantification:

-

The concentrations of various pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8, IL-10) in the supernatant are measured using techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays (e.g., Luminex).

Data Analysis: The levels of cytokines produced in the presence of LNDFH II are compared to those in the control (LPS stimulation alone) to determine the immunomodulatory effect.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the study of this compound.

References

- 1. The Human Milk Oligosaccharide 2'-Fucosyllactose Shows an Immune-Enhancing Effect in a Cyclophosphamide-Induced Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lacto-N-difucohexaose II - glyXera [glyxera.com]

- 3. This compound | C38H65NO29 | CID 124919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Exploring the diverse biological significance and roles of fucosylated oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Recent progress in fucosylated derivatives of lacto- N-tetraose and lacto- N-neotetraose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The human milk oligosaccharide 2'-fucosyllactose attenuates β-lactoglobulin-induced food allergy through the miR-146a-mediated toll-like receptor 4/nuclear factor-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activities of Lacto-N-difucohexaose II: A Technical Overview for Researchers

An in-depth exploration of the multifaceted biological functions of Lacto-N-difucohexaose II (LNDFH II), a prominent human milk oligosaccharide, reveals its potential as a therapeutic agent in infectious diseases, inflammatory conditions, and oncology. This technical guide synthesizes the current scientific understanding of LNDFH II, presenting key quantitative data, detailed experimental methodologies, and elucidated signaling pathways to support further research and drug development.

This compound is a neutral core I human milk oligosaccharide (HMO) that plays a crucial role in infant health. Beyond its nutritional value, LNDFH II exhibits a range of biological activities, including the inhibition of pathogen adhesion, modulation of the gut microbiota, and immunomodulatory effects. These properties have garnered significant interest in its potential therapeutic applications.

Anti-Adhesive Properties Against Pathogens

A primary defense mechanism of LNDFH II is its ability to act as a soluble decoy receptor, preventing the attachment of pathogens to host intestinal cells. This is particularly evident in its activity against noroviruses, a common cause of gastroenteritis.

Quantitative Data: Norovirus Binding Inhibition

While specific IC50 values for this compound against various norovirus strains are not extensively published, studies on its structural isomer, Lacto-N-difucohexaose I (LNDFH I), provide valuable insights. It is crucial for researchers to perform specific binding inhibition assays to determine the precise efficacy of LNDFH II.

| Compound | Virus Strain | Assay Type | Inhibitory Concentration (IC50) | Reference |

| Lacto-N-difucohexaose I | Norovirus GII.4 | ELISA-based solid-phase binding assay | Data not available for LNDFH II | [General methodology suggested by multiple sources] |

Experimental Protocol: Norovirus Binding Inhibition Assay

A solid-phase enzyme-linked immunosorbent assay (ELISA) is a standard method to evaluate the inhibitory effect of LNDFH II on norovirus binding.

Materials:

-

96-well microtiter plates

-

Porcine gastric mucin (PGM) or synthetic histo-blood group antigens (HBGAs)

-

Norovirus virus-like particles (VLPs)

-

This compound

-

Primary antibody against VLPs (e.g., rabbit polyclonal)

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Substrate solution (e.g., TMB)

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Blocking buffer (e.g., 5% non-fat dry milk in PBS)

Procedure:

-

Coating: Coat 96-well plates with PGM or synthetic HBGAs overnight at 4°C.

-

Washing: Wash the plates three times with wash buffer.

-

Blocking: Block non-specific binding sites with blocking buffer for 2 hours at room temperature.

-

Washing: Wash the plates three times.

-

Inhibition: Pre-incubate a fixed concentration of norovirus VLPs with serial dilutions of LNDFH II for 1 hour at 37°C.

-

Binding: Add the VLP-LNDFH II mixtures to the coated wells and incubate for 1.5 hours at 37°C.

-

Washing: Wash the plates five times.

-

Primary Antibody: Add the primary antibody against the VLPs and incubate for 1 hour at 37°C.

-

Washing: Wash the plates five times.

-

Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate for 1 hour at 37°C.

-

Washing: Wash the plates five times.

-

Detection: Add the substrate solution and incubate in the dark until color develops.

-

Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each LNDFH II concentration and determine the IC50 value.

Workflow for Norovirus Binding Inhibition Assay.

Modulation of Gut Microbiota

LNDFH II acts as a prebiotic, selectively promoting the growth of beneficial gut bacteria, particularly Bifidobacterium species. This modulation of the gut microbiota composition is a key aspect of its biological activity.

Quantitative Data: Impact on Bifidobacterium Abundance

The prebiotic effect of LNDFH II can be quantified by measuring the change in the abundance of specific bacterial species in in vitro fermentation models.

| Bacterial Species | Substrate | Experimental Model | Change in Abundance (Log10 cells/mL) | Reference |

| Bifidobacterium longum | This compound | In vitro fecal fermentation | Data requires specific experimental determination | [General methodology suggested by multiple sources] |

| Bifidobacterium infantis | This compound | In vitro fecal fermentation | Data requires specific experimental determination | [General methodology suggested by multiple sources] |

Experimental Protocol: In Vitro Fecal Fermentation and qPCR Quantification

This protocol outlines the methodology for assessing the impact of LNDFH II on the growth of Bifidobacterium species in an in vitro setting.

Materials:

-

Fresh fecal samples from healthy donors

-

Anaerobic chamber or jars

-

Basal fermentation medium

-

This compound

-

DNA extraction kit

-

qPCR machine

-

Primers and probes specific for Bifidobacterium species

-

qPCR master mix

Procedure:

-

Fecal Slurry Preparation: Prepare a 10% (w/v) fecal slurry in a sterile anaerobic buffer.

-

Inoculation: Inoculate the basal fermentation medium containing LNDFH II (and a control without LNDFH II) with the fecal slurry.

-

Incubation: Incubate the cultures anaerobically at 37°C for a defined period (e.g., 24 or 48 hours).

-

Sampling: Collect samples at different time points for DNA extraction.

-

DNA Extraction: Extract total bacterial DNA from the fermentation samples.

-

qPCR Analysis: Perform qPCR using primers and probes specific for the target Bifidobacterium species to quantify their abundance.

-

Data Analysis: Calculate the change in the absolute or relative abundance of the target bacteria in the LNDFH II-supplemented cultures compared to the control.

The Pivotal Role of Lacto-N-difucohexaose II in Infant Nutrition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human milk oligosaccharides (HMOs) represent the third most abundant solid component of human milk and are critical for infant health and development. Among the vast array of these complex sugars, Lacto-N-difucohexaose II (LNDFH-II) emerges as a key bioactive compound, particularly abundant in the milk of non-secretor mothers. This technical guide provides an in-depth analysis of the structure, metabolism, and multifaceted roles of LNDFH-II in shaping the infant gut microbiota, modulating the immune system, and potentially influencing cognitive development.

This compound is a neutral, di-fucosylated hexasaccharide with a type 1 core structure (Galβ1-3GlcNAc).[1][2] Its chemical formula is C₃₈H₆₅NO₂₉, with a molecular weight of 999.91 g/mol .[3] The unique structural configuration of LNDFH-II, characterized by the presence of two fucose residues, underpins its specific interactions with host and microbial receptors, thereby dictating its biological functions.

Concentration in Human Milk

The concentration of LNDFH-II in human milk is significantly influenced by the maternal secretor (FUT2) and Lewis (FUT3) gene status. Non-secretor mothers who are Lewis-positive (Se-Le+) exhibit higher concentrations of LNDFH-II in their milk. This is in contrast to secretor mothers (Se+), whose milk is typically rich in α1-2 fucosylated HMOs like 2'-fucosyllactose (2'-FL).[4]

| Maternal Phenotype | Typical Concentration of LNDFH-II in Mature Milk | Reference |

| Non-secretor, Lewis-positive (Se-Le+) | Higher abundance | |

| Secretor (Se+Le+ or Se+Le-) | Lower abundance or absent |

Role in Shaping the Infant Gut Microbiota

One of the most well-documented roles of HMOs, including LNDFH-II, is their prebiotic effect, particularly the promotion of a bifidobacteria-dominant gut microbiome in infants.[5] These beneficial bacteria possess specific glycosyl hydrolases that enable them to utilize HMOs as a primary energy source.

Prebiotic Effect on Bifidobacterium

While direct quantitative data on the specific impact of isolated LNDFH-II on Bifidobacterium species is limited, studies on fucosylated HMOs and milk from non-secretor mothers provide strong evidence of its bifidogenic nature. In vitro fermentation studies using infant fecal microbiota have demonstrated that fucosylated HMOs selectively stimulate the growth of various Bifidobacterium species.

| Bifidobacterium Species | Effect of Fucosylated HMOs (as a proxy for LNDFH-II) | Method of Quantification | Reference |

| Bifidobacterium longum subsp. infantis | Significant increase in abundance | qPCR | [6][7] |

| Bifidobacterium bifidum | Growth promotion | In vitro culture | [8] |

| Bifidobacterium breve | Growth promotion | In vitro culture | [8] |

Experimental Protocol: In Vitro Fermentation of LNDFH-II with Infant Fecal Microbiota

This protocol outlines a general procedure for assessing the prebiotic potential of LNDFH-II.

Objective: To quantify the changes in the abundance of specific Bifidobacterium species in response to LNDFH-II fermentation by infant fecal microbiota.

Materials:

-

This compound (LNDFH-II)

-

Fresh fecal samples from healthy, exclusively breastfed infants

-

Anaerobic basal medium (e.g., containing peptone water, yeast extract, salts, and a reducing agent like L-cysteine-HCl)[9]

-

Anaerobic chamber or jars with gas-generating systems

-

pH-controlled bioreactors (for batch culture fermentation)[9]

-

DNA extraction kit

-

Primers and probes for quantitative PCR (qPCR) targeting specific Bifidobacterium species (e.g., B. longum subsp. infantis, B. bifidum)[10]

-

qPCR instrument

Methodology:

-

Inoculum Preparation: Homogenize fresh infant fecal samples in a sterile, anaerobic buffer.

-

Fermentation Setup: In an anaerobic chamber, add the fecal homogenate to pH-controlled bioreactors containing the anaerobic basal medium supplemented with LNDFH-II as the sole carbohydrate source. A control vessel with no added carbohydrate or with a known prebiotic (e.g., FOS) should be run in parallel.[11]

-

Incubation: Incubate the cultures at 37°C under anaerobic conditions for a defined period (e.g., 24-48 hours), maintaining a stable pH.

-

Sampling: Collect samples from the fermentation vessels at regular time intervals (e.g., 0, 12, 24, 48 hours).

-

DNA Extraction: Extract total bacterial DNA from the collected samples using a validated kit.

-

qPCR Analysis: Perform qPCR using species-specific primers and probes for the target Bifidobacterium species to quantify their abundance.[4]

-

Data Analysis: Calculate the fold change in the abundance of each Bifidobacterium species in the LNDFH-II supplemented culture compared to the control.

In vitro fermentation workflow for LNDFH-II.

Immunomodulatory Role of this compound

Fucosylated HMOs are known to play a significant role in the development and modulation of the infant's immune system. They can exert their effects directly by interacting with immune cells or indirectly by shaping the gut microbiota and influencing the production of microbial metabolites.

Direct Effects on Immune Cells

While specific data for LNDFH-II is limited, studies on other fucosylated HMOs suggest they can modulate cytokine production by immune cells and intestinal epithelial cells. For instance, fucosylated oligosaccharides have been shown to influence the secretion of pro- and anti-inflammatory cytokines.

| Cytokine | Cell Type | Effect of Fucosylated HMOs | Reference |

| IL-6 | Caco-2 cells | Modulation of expression | [12][13] |

| IL-8 | Caco-2 cells | Modulation of expression | [14][15] |

| TNF-α | Caco-2 cells | Modulation of expression | [16] |

Experimental Protocol: In Vitro Immune Modulation Assay

This protocol provides a framework for investigating the direct immunomodulatory effects of LNDFH-II on intestinal epithelial cells.

Objective: To determine the effect of LNDFH-II on the production of inflammatory cytokines by Caco-2 intestinal epithelial cells.

Materials:

-

This compound (LNDFH-II)

-

Caco-2 human colorectal adenocarcinoma cell line

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

-

Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as an inflammatory stimulus

-

ELISA kits for quantifying human IL-6, IL-8, and TNF-α

-

RNA extraction kit and reagents for RT-qPCR

Methodology:

-

Cell Culture: Culture Caco-2 cells in appropriate flasks until they reach confluence. For differentiation into a polarized monolayer mimicking the intestinal epithelium, seed the cells on Transwell inserts and culture for 21 days.

-

Stimulation: Treat the differentiated Caco-2 cell monolayers with LNDFH-II at various concentrations for a predetermined period (e.g., 24 hours). Include a control group with no LNDFH-II.

-

Inflammatory Challenge: After pre-treatment with LNDFH-II, challenge the cells with an inflammatory stimulus like LPS or TNF-α.

-

Sample Collection: Collect the cell culture supernatants from the apical and basolateral compartments of the Transwell inserts.

-

Cytokine Quantification (ELISA): Measure the concentrations of IL-6, IL-8, and TNF-α in the collected supernatants using specific ELISA kits.

-

Gene Expression Analysis (RT-qPCR): Lyse the cells to extract total RNA. Perform reverse transcription followed by quantitative PCR to measure the relative gene expression of IL6, IL8, and TNF.

-

Data Analysis: Compare the cytokine concentrations and gene expression levels between the LNDFH-II-treated groups and the control group.

Potential signaling pathway for fucosylated HMOs.

Potential Role in Cognitive Development

Emerging evidence suggests a link between HMO consumption and infant neurodevelopment.[17] While direct clinical trials on LNDFH-II are lacking, observational studies on infants of non-secretor mothers, who have higher levels of LNDFH-II, provide indirect evidence. Cognitive function in infants is often assessed using standardized tests like the Bayley Scales of Infant and Toddler Development.[2][18]

Bayley Scales of Infant and Toddler Development

The Bayley Scales assess various developmental domains in infants and toddlers, including cognitive, language, and motor skills.[19][20] Studies have shown correlations between the levels of specific fucosylated HMOs in breast milk and scores on these scales.[21]

| Developmental Domain | Association with Fucosylated HMOs | Reference |

| Cognitive Score | Positive correlation with certain fucosylated HMOs | [22][23] |

| Language Score | Positive correlation with total fucosylated HMOs | [21] |

| Motor Score | Positive correlation with certain fucosylated HMOs | [23] |

Conclusion

This compound is a significant human milk oligosaccharide with a pronounced presence in the milk of non-secretor mothers. Its unique structure facilitates its role as a prebiotic, fostering a healthy gut microbiome dominated by beneficial Bifidobacterium species. Furthermore, as a fucosylated HMO, LNDFH-II likely contributes to the education and modulation of the infant's developing immune system. While direct evidence is still emerging, the correlation between fucosylated HMOs and enhanced cognitive development scores suggests a potential role for LNDFH-II in neurodevelopment. Further research focusing specifically on isolated LNDFH-II is warranted to fully elucidate its mechanisms of action and to translate these findings into novel nutritional strategies and therapeutic interventions for infant health. The detailed experimental protocols and conceptual frameworks presented in this guide offer a foundation for future investigations into this promising bioactive compound.

References

- 1. medrxiv.org [medrxiv.org]

- 2. Bayley Scales of Infant Development - Wikipedia [en.wikipedia.org]

- 3. pearsonclinical.co.uk [pearsonclinical.co.uk]

- 4. Differentiation of Bifidobacterium longum subspecies longum and infantis by quantitative PCR using functional gene targets [PeerJ Preprints] [peerj.com]

- 5. The principal fucosylated oligosaccharides of human milk exhibit prebiotic properties on cultured infant microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differentiation of Bifidobacterium longum subspecies longum and infantis by quantitative PCR using functional gene targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. peerj.com [peerj.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Maternal inheritance of bifidobacterial communities and bifidophages in infants through vertical transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro fermentation of human milk oligosaccharides by individual Bifidobacterium longum-dominant infant fecal inocula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. openaccessjournals.com [openaccessjournals.com]

- 13. openaccessjournals.com [openaccessjournals.com]

- 14. researchgate.net [researchgate.net]

- 15. TNF-α Induces Vectorial Secretion of IL-8 in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Bayley Scales Of Infant and Toddler Development - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. theraplatform.com [theraplatform.com]

- 20. Bayley Scales of Infant and Toddler Development, Fourth Edition | RehabMeasures Database [sralab.org]

- 21. Human Milk Oligosaccharides and Infant Neurodevelopment: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. How HMOs Can Support Infant Cognition [nutritionnews.abbott]

Lacto-N-difucohexaose II as a Prebiotic: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacto-N-difucohexaose II (LNDFH II) is a neutral, di-fucosylated human milk oligosaccharide (HMO) belonging to the type 1 core structure group.[1][2] While direct research on LNDFH II is limited, its structural similarity to other fucosylated HMOs, such as 2'-fucosyllactose (2'-FL) and lacto-N-difucohexaose I (LNDFH I), suggests its significant potential as a prebiotic agent. This technical guide synthesizes the current understanding of fucosylated HMOs to infer the likely prebiotic functions of LNDFH II, including its role in modulating the gut microbiota, influencing the production of short-chain fatty acids (SCFAs), and modulating the host immune system. Detailed experimental protocols and conceptual signaling pathways are provided to facilitate further research into the specific effects of LNDFH II.

Introduction

Human milk oligosaccharides are a complex and diverse group of glycans that play a crucial role in infant health. They are the third most abundant solid component of human milk after lactose and lipids.[3] LNDFH II is a prominent fucosylated HMO, particularly in the milk of non-secretor mothers. Fucosylated HMOs are known to be selectively utilized by beneficial gut bacteria, particularly Bifidobacterium species, and to have immunomodulatory effects. This guide explores the prebiotic potential of LNDFH II based on current knowledge of related compounds.

Modulation of Gut Microbiota

Fucosylated HMOs are known to selectively promote the growth of beneficial gut bacteria, a key characteristic of prebiotics. The primary beneficiaries of these substrates are often species within the Bifidobacterium genus, which possess the necessary enzymatic machinery to degrade and metabolize these complex carbohydrates.[4][5]

Quantitative Data on Fucosylated HMO Fermentation

While specific data for LNDFH II is not available, studies on the fermentation of structurally similar fucosylated HMOs provide insights into its potential effects.

| HMO | Bacterial Group | Change in Abundance | Study Type | Reference |

| 2'-Fucosyllactose (2'-FL) | Bifidobacterium | Significant increase | In vitro fermentation with adult fecal microbiota | [6] |

| 2'-Fucosyllactose (2'-FL) | Eubacterium rectale-Clostridium coccoides group | Significant increase | In vitro fermentation with adult fecal microbiota | [6] |

| 2'-Fucosyllactose (2'-FL) | Bifidobacteriaceae | Strong and immediate increase | In vitro M-SHIME® model with infant and toddler fecal microbiota | [7][8] |

| Difucosyllactose (DFL) | Bifidobacterium infantis | Efficient metabolism observed | In vitro pure culture | [5] |

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of prebiotics by the gut microbiota leads to the production of SCFAs, which have numerous benefits for the host, including serving as an energy source for colonocytes and modulating the immune system.[9]

Quantitative Data on SCFA Production from Fucosylated HMOs

| HMO | Acetate | Propionate | Butyrate | Study Type | Reference |

| 2'-Fucosyllactose (2'-FL) | Strong increase | Increase | Increase | In vitro M-SHIME® model with infant and toddler fecal microbiota | [7][8] |

| 2'-Fucosyllactose (2'-FL) | Increase | Increase | Increase | In vitro SHIME® model with adult fecal microbiota | [9][10] |

| 3-Fucosyllactose (3-FL) | Increase | Increase | Increase | In vitro SHIME® model with adult fecal microbiota | [9][10] |

Immune Modulation

Fucosylated HMOs can directly and indirectly modulate the host immune system. They can interact with immune cells in the gut-associated lymphoid tissue (GALT) and influence cytokine production by intestinal epithelial cells.[11][12]

Inferred Immunomodulatory Effects of LNDFH II

Based on studies with other fucosylated HMOs, LNDFH II is hypothesized to:

-

Interact with Dendritic Cells (DCs): Fucosylated oligosaccharides can be recognized by C-type lectin receptors like DC-SIGN on dendritic cells, potentially leading to the modulation of T-cell responses.[11][13]

-

Modulate Cytokine Production: Influence the secretion of pro- and anti-inflammatory cytokines by intestinal epithelial cells and immune cells. For instance, 2'-FL has been shown to modulate the secretion of cytokines such as IL-8, CCL20, and CXCL10 in intestinal epithelial cell models.[14]

-

Enhance Gut Barrier Function: Promote the integrity of the intestinal barrier.

| HMO | Cell Type | Effect on Cytokine Production | Reference |

| 2'-Fucosyllactose (2'-FL) | Intestinal Epithelial Cells (IECs) / Monocyte-derived Dendritic Cells (moDCs) | Increased galectin-4 and -9 secretion in the presence of a viral mimic. | [14] |

| 2'-Fucosyllactose (2'-FL) and CpG | Intestinal Epithelial Cells (IECs) / Peripheral Blood Mononuclear Cells (PBMCs) | Enhanced Th1-type IFNγ and regulatory IL-10 secretion. | [12] |

| Human Milk Oligosaccharide Mixture | Monocyte-derived Dendritic Cells (moDCs) | Increased IL-10, IL-27, and IL-6; no increase in IL-12p70 and TNF-α. | [15] |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the prebiotic potential of LNDFH II.

In Vitro Fermentation of LNDFH II with Human Fecal Microbiota

Objective: To assess the impact of LNDFH II on the composition and metabolic activity of the gut microbiota.

Materials:

-

LNDFH II (purity >95%)

-

Anaerobic basal nutrient medium

-

Fresh fecal samples from healthy donors

-

Anaerobic chamber

-

pH meter, gas chromatograph (GC)

-

DNA extraction kits and reagents for 16S rRNA gene sequencing

Protocol:

-

Prepare a fecal slurry by homogenizing fresh fecal samples in a sterile anaerobic buffer.

-

Dispense the anaerobic basal medium into fermentation vessels within an anaerobic chamber.

-

Add LNDFH II to the experimental vessels to a final concentration of 1% (w/v). Include a negative control (no substrate) and a positive control (e.g., inulin or 2'-FL).

-

Inoculate each vessel with the fecal slurry.

-

Incubate the vessels at 37°C under anaerobic conditions for 48 hours.

-

Collect samples at 0, 12, 24, and 48 hours for analysis.

-

Measure pH at each time point.

-

Analyze SCFA concentrations (acetate, propionate, butyrate) in the supernatant using gas chromatography.

-

Extract total DNA from the pellets and perform 16S rRNA gene sequencing to determine changes in the microbial community composition.

Assessment of LNDFH II Impact on Immune Cells

Objective: To evaluate the direct immunomodulatory effects of LNDFH II on intestinal epithelial cells and dendritic cells.

Materials:

-

LNDFH II (purity >95%)

-

Caco-2 intestinal epithelial cell line

-

Human monocyte-derived dendritic cells (moDCs)

-

Cell culture reagents (DMEM, RPMI-1640, fetal bovine serum, etc.)

-

Lipopolysaccharide (LPS)

-

ELISA kits for cytokines (e.g., IL-8, IL-10, TNF-α, IL-12p70)

-

Flow cytometer and antibodies for DC surface markers (e.g., CD80, CD86, HLA-DR)

Protocol:

-

Caco-2 Cell Stimulation:

-

Culture Caco-2 cells to form a confluent monolayer.

-

Treat the cells with LNDFH II at various concentrations for 24 hours.

-

In some wells, add LPS to stimulate an inflammatory response.

-

Collect the cell culture supernatant and analyze for cytokine concentrations (e.g., IL-8) using ELISA.

-

-

Dendritic Cell Maturation and Activation:

-

Culture human monocytes with GM-CSF and IL-4 to generate immature moDCs.

-

Treat the immature moDCs with LNDFH II for 48 hours. Include a negative control and a positive control (LPS).

-

Analyze the expression of maturation markers (CD80, CD86, HLA-DR) on the moDCs using flow cytometry.

-

Measure the concentration of cytokines (e.g., IL-10, IL-12p70) in the culture supernatant by ELISA.

-

Visualizations

Signaling Pathways

The following diagrams illustrate the hypothesized signaling pathways involved in the immunomodulatory effects of LNDFH II, based on the known interactions of other fucosylated HMOs.

Caption: Hypothesized signaling pathways of LNDFH II.

Experimental Workflows

References

- 1. Human Milk Oligosaccharide 2′-Fucosyllactose Improves Innate and Adaptive Immunity in an Influenza-Specific Murine Vaccination Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lacto-N-difucohexaose II - glyXera [glyxera.com]

- 3. mdpi.com [mdpi.com]

- 4. The Bifidogenic Effect of 2’Fucosyllactose Is Driven by Age-Specific Bifidobacterium Species, Demonstrating Age as an Important Factor for Gut Microbiome Targeted Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fucosylated human milk oligosaccharides drive structure-specific syntrophy between Bifidobacterium infantis and Eubacterium hallii within a modeled infant gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of 2′-Fucosyllactose on Gut Microbiota Composition in Adults with Chronic Gastrointestinal Conditions: Batch Culture Fermentation Model and Pilot Clinical Trial Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Comparison of the In Vitro Effects of 2'Fucosyllactose and Lactose on the Composition and Activity of Gut Microbiota from Infants and Toddlers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Comparison of the In Vitro Effects of 2’Fucosyllactose and Lactose on the Composition and Activity of Gut Microbiota … [ouci.dntb.gov.ua]

- 9. Comparative Analysis of Fucosyllactose-Induced Changes in Adult Gut Microbiota and Short-Chain Fatty Acid Production Using the Simulator of Human Intestinal Microbial Ecosystem Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative Analysis of Fucosyllactose-Induced Changes in Adult Gut Microbiota and Short-Chain Fatty Acid Production Using the Simulator of Human Intestinal Microbial Ecosystem Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Interactions of human milk oligosaccharides with the immune system [frontiersin.org]

- 12. Exposure of Intestinal Epithelial Cells to 2′-Fucosyllactose and CpG Enhances Galectin Release and Instructs Dendritic Cells to Drive Th1 and Regulatory-Type Immune Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Impact of Dietary Fucosylated Oligosaccharides and Glycoproteins of Human Milk on Infant Well-Being - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Human milk oligosaccharides promote immune tolerance via direct interactions with human dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Lacto-N-difucohexaose II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacto-N-difucohexaose II (LNDFH-II) is a neutral, di-fucosylated human milk oligosaccharide (HMO) that plays a significant role in infant health. As a member of the Lewis antigen family, its unique structure, Galβ1-3(Fucα1-4)GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc, underpins its biological activities, including the modulation of the gut microbiota and the inhibition of pathogen adhesion. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of LNDFH-II. It details experimental protocols for its isolation from natural sources and its chemoenzymatic synthesis. Furthermore, this guide summarizes key quantitative data and explores the putative signaling pathways through which LNDFH-II may exert its biological effects on intestinal epithelial cells.

Introduction

Human milk oligosaccharides (HMOs) are a complex and diverse group of unconjugated glycans that are the third most abundant solid component of human milk, after lactose and lipids. These intricate structures are not readily digested by the infant, but rather serve as prebiotics, shaping the developing gut microbiome, and as anti-adhesive antimicrobials, preventing pathogens from binding to intestinal surfaces.

This compound (LNDFH-II) is a prominent neutral HMO, particularly abundant in the milk of non-secretor mothers. Its structure is characterized by a lacto-N-tetraose core with two fucose residues attached via α1-4 and α1-3 linkages. This specific arrangement, also known as a Lewis a hexaose, is crucial for its biological function. This guide will delve into the technical aspects of the discovery and isolation of this important biomolecule.

Physicochemical Properties and Structure

LNDFH-II is a hexasaccharide with the chemical formula C38H65NO29 and a molecular weight of 999.9 g/mol .[1] Its detailed structure and key identifiers are summarized in the table below.

| Property | Value |

| IUPAC Name | β-D-galactopyranosyl-(1→3)-[α-L-fucopyranosyl-(1→4)]-N-acetyl-β-D-glucosaminyl-(1→3)-β-D-galactopyranosyl-(1→4)-[α-L-fucopyranosyl-(1→3)]-D-glucose |

| Chemical Formula | C38H65NO29 |

| Molecular Weight | 999.9 g/mol |

| CAS Number | 62258-12-2 |

| Structure | Galβ1-3(Fucα1-4)GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc |

Experimental Protocols

Isolation of this compound from Human Milk

3.1.1. Sample Preparation

-

Defatting: Centrifuge pooled human milk at 4,000 x g for 30 minutes at 4°C to separate the lipid layer.

-

Deproteinization: Precipitate proteins by adding two volumes of cold ethanol and incubate at -20°C overnight. Centrifuge at 10,000 x g for 30 minutes to pellet the precipitated proteins.

-

Lactose Removal: The high concentration of lactose can interfere with the isolation of other oligosaccharides. This can be addressed by enzymatic digestion with β-galactosidase or by initial size-exclusion chromatography.

3.1.2. Chromatographic Separation

A multi-step chromatographic approach is essential for the purification of LNDFH-II.

-

Gel Filtration Chromatography: Initial separation of the crude oligosaccharide mixture based on size can be performed using a Bio-Gel P-4 or Sephadex G-25 column. This step helps to remove remaining lactose and smaller oligosaccharides.

-

Ion-Exchange Chromatography: To separate neutral oligosaccharides like LNDFH-II from acidic (sialylated) HMOs, an anion-exchange column (e.g., Dowex 1x8) can be employed.

-

Recycling Preparative HPLC: For the fine separation of isomeric structures, recycling preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique.[2]

-

Column: A preparative amino-bonded silica column (e.g., Varian AX-5) or a porous graphitized carbon (PGC) column can be effective.[3][4]

-

Mobile Phase: A gradient of acetonitrile and water is typically used. The specific gradient will need to be optimized for the separation of LNDFH-II from its isomers.

-

Recycling: The eluate containing the partially separated isomers is reintroduced into the column multiple times to enhance the resolution.

-

-

Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or analytical HPLC to identify those containing pure LNDFH-II.

Chemoenzymatic Synthesis of this compound

The complexity of LNDFH-II's structure makes complete chemical synthesis challenging. A more efficient approach is chemoenzymatic synthesis, which combines the flexibility of chemical synthesis for the core structure with the high specificity of enzymatic fucosylation.

3.2.1. Synthesis of the Lacto-N-tetraose (LNT) Core

The synthesis of the LNT backbone (Galβ1-3GlcNAcβ1-3Galβ1-4Glc) can be achieved through a series of protection, glycosylation, and deprotection steps, which are well-established in carbohydrate chemistry.

3.2.2. Enzymatic Fucosylation

-

Fucosyltransferases: Two key enzymes are required for the synthesis of LNDFH-II from LNT:

-

α-1,3-Fucosyltransferase (FucT-III or Lewis enzyme): This enzyme transfers a fucose residue from a donor substrate (e.g., GDP-fucose) to the 3-position of the glucose in the LNT core.

-

α-1,4-Fucosyltransferase (FucT-III): The same enzyme can also catalyze the transfer of a fucose residue to the 4-position of the N-acetylglucosamine residue.

-

-

Reaction Conditions:

-

The LNT acceptor and GDP-fucose donor are incubated with the fucosyltransferase(s) in a suitable buffer (e.g., MES or HEPES) at an optimal pH and temperature (typically pH 6.0-7.5 and 37°C).

-

Divalent cations, such as Mn2+, are often required as cofactors for fucosyltransferase activity.

-

-

Purification: The final product, LNDFH-II, is purified from the reaction mixture using similar chromatographic techniques as described for its isolation from natural sources, such as size-exclusion and reversed-phase HPLC.

Quantitative Data and Characterization

The structural elucidation of LNDFH-II relies on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

Mass spectrometry provides information on the molecular weight and fragmentation pattern, which helps to determine the sequence and branching of the monosaccharides.

| Ion | m/z | Interpretation |

| [M+Na]+ | 1022.35 | Sodiated molecular ion |

| Fragment 1 | 876.30 | Loss of a fucose residue |

| Fragment 2 | 730.24 | Loss of two fucose residues |

| Fragment 3 | 527.18 | Cleavage of the terminal Gal-Fuc-GlcNAc moiety |

Note: The exact fragmentation pattern can vary depending on the ionization method and collision energy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Proton | Expected Chemical Shift (ppm) | Carbon | Expected Chemical Shift (ppm) |

| Fuc (α1-3) H-1 | ~5.1 | Fuc (α1-3) C-1 | ~100 |

| Fuc (α1-4) H-1 | ~4.9 | Fuc (α1-4) C-1 | ~101 |

| Gal (β1-3) H-1 | ~4.7 | Gal (β1-3) C-1 | ~104 |

| GlcNAc (β1-3) H-1 | ~4.6 | GlcNAc (β1-3) C-1 | ~102 |

| Gal (β1-4) H-1 | ~4.4 | Gal (β1-4) C-1 | ~103 |

| Glc (α/β) H-1 | ~5.2 (α), ~4.6 (β) | Glc (α/β) C-1 | ~92 (α), ~96 (β) |

Biological Activity and Signaling Pathways

Fucosylated HMOs, including LNDFH-II, are known to exert their biological effects primarily through two mechanisms: acting as prebiotics to modulate the gut microbiota and by directly interacting with host cells to modulate immune responses and prevent pathogen adhesion.

Inhibition of Pathogen Adhesion

LNDFH-II can act as a soluble decoy receptor, mimicking the carbohydrate structures on the surface of intestinal epithelial cells that are recognized by pathogens. By binding to the adhesins of pathogenic bacteria and viruses, LNDFH-II can prevent them from attaching to the host cells, thereby inhibiting infection.

Putative Modulation of Intestinal Epithelial Cell Signaling

While direct evidence for LNDFH-II-mediated signaling is still emerging, based on the known activities of other fucosylated HMOs, it is plausible that LNDFH-II can modulate intracellular signaling pathways in intestinal epithelial cells, such as the Toll-like Receptor (TLR) and NF-κB pathways. These pathways are central to the innate immune response and the maintenance of intestinal homeostasis.

It is hypothesized that by interacting with pattern recognition receptors like TLRs on the surface of intestinal epithelial cells, LNDFH-II could modulate the downstream signaling cascade, potentially leading to an anti-inflammatory response by inhibiting the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines.

Conclusion

This compound is a structurally complex and biologically significant human milk oligosaccharide. Its isolation and synthesis present considerable challenges but are crucial for advancing our understanding of its role in infant health and for exploring its therapeutic potential. The methodologies outlined in this guide provide a framework for researchers to purify and synthesize LNDFH-II for further investigation. Future research should focus on elucidating the specific molecular interactions of LNDFH-II with host cells and pathogens to fully unravel its mechanisms of action and to develop novel applications in infant nutrition and infectious disease prevention.

References

- 1. This compound | C38H65NO29 | CID 124919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Separation of human milk oligosaccharides by recycling chromatography. First isolation of lacto-N-neo-difucohexaose II and 3'-Galactosyllactose from this source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of lacto-N-hexaose and two fucosylated derivatives from human milk by high-performance liquid chromatography and proton NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation of Human Milk Difucosyl Nona- and Decasaccharides by Ultrahigh-Temperature Preparative PGC-HPLC and Identification of Novel Difucosylated Heptaose and Octaose Backbones by Negative-Ion ESI-MSn - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Lacto-N-difucohexaose II Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Lacto-N-difucohexaose II (LNDFH II), a complex human milk oligosaccharide (HMO) with significant potential in infant nutrition and therapeutic applications. This document details the enzymatic steps, genetic requirements, and quantitative production parameters established in engineered microbial systems, offering a comprehensive resource for researchers in glycobiology, metabolic engineering, and drug development.

Introduction to this compound

This compound is a neutral, di-fucosylated hexasaccharide found in human milk.[1] Its core structure consists of a lacto-N-tetraose (LNT) backbone, which is fucosylated at two positions.[2][3] The precise structure is Gal(β1-3)[Fuc(α1-4)]GlcNAc(β1-3)Gal(β1-4)[Fuc(α1-3)]Glc.[4] HMOs like LNDFH II are known to play a crucial role in shaping the infant gut microbiota, modulating the immune system, and acting as anti-adhesive antimicrobials. The complexity of their chemical synthesis has driven the development of robust biotechnological production platforms, primarily in metabolically engineered Escherichia coli.

The Biosynthetic Pathway of this compound

The biosynthesis of LNDFH II in engineered E. coli is a multi-step process that begins with the formation of a lacto-N-tetraose (LNT) core, followed by two fucosylation steps. This pathway relies on the expression of specific glycosyltransferases and the availability of the necessary sugar-nucleotide donors.

Synthesis of the Lacto-N-tetraose (LNT) Core

The synthesis of the LNT precursor from lactose involves a two-step enzymatic cascade:

-

Formation of Lacto-N-triose II (LNT II): The initial step involves the transfer of an N-acetylglucosamine (GlcNAc) residue from UDP-GlcNAc to the C3 position of the terminal galactose of lactose. This reaction is catalyzed by a β-1,3-N-acetylglucosaminyltransferase (LgtA).[5][6]

-

Elongation to Lacto-N-tetraose (LNT): Subsequently, a galactose residue is transferred from UDP-galactose to the C3 position of the newly added GlcNAc of LNT II. This step is catalyzed by a β-1,3-galactosyltransferase, such as WbgO.[5][7]

Fucosylation of Lacto-N-tetraose to this compound

The final steps in the biosynthesis of LNDFH II involve the sequential addition of two fucose residues from the donor molecule GDP-L-fucose to the LNT core. This is accomplished by specific fucosyltransferases:

-

First Fucosylation: An α1,3/4-fucosyltransferase, such as FucT14 from Helicobacter pylori, transfers a fucose residue to the LNT molecule.[2][3][5] This enzyme can exhibit dual specificity, but for LNDFH II synthesis, the α1,3-linkage to the glucose unit and the α1,4-linkage to the GlcNAc unit are of interest.

-

Second Fucosylation and Enhancement: The efficiency of the second fucosylation to yield LNDFH II can be significantly enhanced by the co-expression of another α1,3-fucosyltransferase, FutM1, from a Bacteroidaceae bacterium.[2][3]

The De Novo GDP-L-fucose Pathway

A critical component for the synthesis of fucosylated HMOs is the intracellular availability of the fucose donor, GDP-L-fucose. Engineered strains for LNDFH II production incorporate a de novo GDP-L-fucose synthesis pathway.[2][3] This pathway converts fructose-6-phosphate from the central carbon metabolism into GDP-L-fucose through a series of enzymatic reactions.

Quantitative Production Data

The production of LNDFH II and its precursors has been successfully demonstrated in engineered E. coli, with significant titers achieved through process optimization. The following tables summarize the key quantitative data from shake-flask and fed-batch fermentations.

| Precursor/Product | Host Strain | Cultivation Method | Titer (g/L) | Productivity (g/L·h) | Reference |

| Lacto-N-triose II | E. coli | Shake-flask | 5.52 | - | [6] |

| Lacto-N-triose II | E. coli | Fed-batch | 46.2 | 0.77 | [6][8] |

| Lacto-N-tetraose | E. coli | Shake-flask | 3.11 | - | [7] |

| Lacto-N-tetraose | E. coli | Fed-batch | 25.49 | 0.61 | [7] |

| This compound | E. coli | Shake-flask | 3.011 | - | [2][3] |

| This compound | E. coli | Fed-batch | 18.062 | 0.301 | [2] |

| Table 1: Summary of LNDFH II and Precursor Production Titers. |

| Product | Precursors | Byproducts | Reference |

| This compound | Lacto-N-triose II (0.512 g/L), Lacto-N-tetraose (0.712 g/L) | Lacto-N-fucopentaose V (0.671 g/L), Lacto-N-fucopentaose II (0.009 g/L), 3-Fucosyllactose (0.011 g/L) | [3] |

| Table 2: Precursor Consumption and Byproduct Formation in LNDFH II Production. |

Experimental Methodologies

The successful biosynthesis of LNDFH II relies on precise metabolic engineering and controlled fermentation conditions. The following sections outline the key experimental protocols.

Construction of Recombinant Plasmids and Strains

The construction of an LNDFH II-producing E. coli strain involves the assembly of multiple plasmids, each harboring specific modules of the biosynthetic pathway.[3]

-

LNT Precursor Module: Genes encoding the β-1,3-N-acetylglucosaminyltransferase (e.g., lgtA) and the β-1,3-galactosyltransferase (e.g., wbgO) are cloned into a suitable expression vector.[3][5]

-

De Novo GDP-L-fucose Pathway Module: The genes for the enzymes involved in the conversion of fructose-6-phosphate to GDP-L-fucose are assembled into a separate plasmid.[2][3]

-

Fucosyltransferase Module: The genes for the α1,3/4-fucosyltransferase (e.g., FucT14) and any enhancing fucosyltransferases (e.g., FutM1) are cloned into another expression vector.[2][3]

-

Host Strain Engineering: The initial host strain, typically a derivative of E. coli BL21(DE3), may be further engineered to enhance precursor supply or reduce byproduct formation.[3][6] The final production strain is generated by co-transforming the engineered host with the multiple plasmids.[3]

Shake-Flask and Fed-Batch Fermentation

-

Shake-Flask Cultivation: Initial screening and optimization of strains are typically performed in shake flasks. A defined medium, such as GD medium supplemented with lactose, is commonly used.[3] Cultures are grown at a controlled temperature (e.g., 37°C) with agitation. Induction of gene expression is typically initiated by the addition of IPTG at a specific cell density.[3]

-

Fed-Batch Fermentation: For high-titer production, fed-batch cultivation is employed. The fermentation is carried out in a bioreactor with controlled pH, temperature, and dissolved oxygen. A feeding strategy is implemented to supply nutrients, including the carbon source and lactose, to maintain cell growth and productivity.[2][6][7]

Product Analysis

The quantification of LNDFH II and related oligosaccharides is performed using High-Performance Anion-Exchange Chromatography (HPAEC) coupled with Pulsed Amperometric Detection (PAD).[3]

Visualizing the Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the LNDFH II biosynthesis pathway and a typical experimental workflow for constructing a production strain.

Caption: Biosynthetic pathway of this compound.

Caption: Experimental workflow for LNDFH II production.

Conclusion

The enzymatic biosynthesis of this compound in engineered microorganisms represents a significant advancement in the production of complex human milk oligosaccharides. The modular nature of the pathway allows for systematic optimization, leading to high production titers. This technical guide provides a foundational understanding of the LNDFH II biosynthesis pathway, offering valuable insights for researchers and professionals aiming to harness the potential of this important HMO. Further research may focus on optimizing the expression of fucosyltransferases to minimize byproduct formation and further enhance the overall yield of LNDFH II.

References

- 1. Lacto-N-difucohexaose II - glyXera [glyxera.com]

- 2. Engineering Escherichia coli for Highly Efficient Biosynthesis of Lacto- N-difucohexaose II through De Novo GDP-l-fucose Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C38H65NO29 | CID 124919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolic Engineering of Escherichia coli for Lacto- N-triose II Production with High Productivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

physical and chemical properties of LNDFH II

An In-depth Technical Guide to the Physical and Chemical Properties of Lacto-N-difucohexaose II (LNDFH II)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (LNDFH II) is a neutral hexasaccharide found in human milk, belonging to the diverse family of human milk oligosaccharides (HMOs). As a member of this group of complex carbohydrates, LNDFH II is recognized for its significant biological activities, which are of growing interest in the fields of nutrition, immunology, and drug development. This technical guide provides a comprehensive overview of the known , detailed experimental protocols for its analysis, and a visualization of its role in biological processes.

Chemical Properties

LNDFH II is a complex oligosaccharide with the systematic name Galβ1-3(Fucα1-4)GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc. It is also known by several synonyms, including Lewis a (Lea) hexaose.[][2] Its structure is characterized by a lacto-N-tetraose core that is fucosylated at two positions.

Structural Information

| Property | Value |

| Systematic Name | Galβ1-3(Fucα1-4)GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc |

| Synonyms | LNDFH II, Lewis a (Lea) hexaose |

| Chemical Formula | C38H65NO29[3][4][5] |

| Molecular Weight | 999.91 g/mol [3][4][5] |

| Monoisotopic Mass | 999.3642 Da[2][6] |

| CAS Number | 62258-12-2[5] |

Chemical Reactivity and Stability

LNDFH II is stable under standard laboratory conditions. For long-term storage, it is recommended to keep the compound at temperatures below -15°C in a dry, well-sealed container.[5] As a complex carbohydrate, its stability can be affected by strong acids or bases, which can lead to hydrolysis of the glycosidic bonds. Enzymatic degradation is also possible with specific glycosidases.

Physical Properties

The physical properties of LNDFH II are characteristic of a high molecular weight oligosaccharide. While some properties have been predicted through computational models, experimental data for others, such as melting point, remain to be fully elucidated.

| Property | Value | Method |

| Appearance | White to off-white solid | Visual Inspection |

| Boiling Point | 1277.9 ± 65.0 °C at 760 mmHg | Predicted |

| Density | 1.7 ± 0.1 g/cm³ | Predicted |

| Solubility | Soluble in water | General observation for oligosaccharides[7] |

Biological Activity and Signaling

LNDFH II exhibits several noteworthy biological activities, primarily related to its role as a prebiotic and its interaction with pathogens and the host immune system.

Inhibition of Pathogen Adhesion

One of the most significant functions of LNDFH II is its ability to act as a soluble decoy, inhibiting the adhesion of pathogens to intestinal epithelial cells.[] Many pathogens initiate infection by binding to specific glycans on the host cell surface. By mimicking these binding sites, LNDFH II can competitively inhibit this interaction, thereby preventing colonization and subsequent infection.

References

- 2. Lacto-N-difucohexaose II - glyXera [glyxera.com]

- 3. Label-Free Liquid Chromatography–Mass Spectrometry Quantitation of Relative N- and O-Glycan Concentrations in Human Milk in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation, structural characterization, biological activity, and nutritional applications of oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 62258-12-2 | OL06826 [biosynth.com]

- 6. This compound | C38H65NO29 | CID 124919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Oligosaccharide Structure Characterization - Creative Biolabs [creative-biolabs.com]

An In-depth Technical Guide on the Core Mechanism of Action of Lacto-N-difucohexaose II

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacto-N-difucohexaose II (LNDFH II) is a neutral, di-fucosylated hexasaccharide and a prominent human milk oligosaccharide (HMO), particularly abundant in the milk of non-secretor mothers. Emerging research highlights its significant biological activities, positioning it as a molecule of interest for therapeutic development. This technical guide delineates the core mechanisms of action of LNDFH II, focusing on its role in pathogen binding inhibition, immunomodulation, and gut microbiota shaping. This document synthesizes available data, details relevant experimental protocols, and provides visual representations of key pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Human milk oligosaccharides are a complex and dynamic group of glycans that play a crucial role in infant health. Beyond their nutritional value, HMOs act as prebiotics, anti-adhesive antimicrobials, and immunomodulators. This compound, with its unique structural configuration, exhibits distinct biological functions that are a subject of growing scientific inquiry. This guide provides a deep dive into the molecular mechanisms that underpin the physiological effects of LNDFH II.

Molecular Structure

This compound is a neutral hexasaccharide.[1] It is a di-fucosylated, non-sialylated oligosaccharide with a Galβ1-3GlcNAc core (type 1 core).[2]

Core Mechanisms of Action

The biological activities of this compound stem from three primary mechanisms:

-

Anti-Adhesive Antimicrobial Activity: LNDFH II can act as a soluble decoy receptor, competitively inhibiting the binding of pathogens to host cell surface glycans, thereby preventing infection.

-

Immunomodulation: LNDFH II can directly interact with immune cells, modulating their activity and influencing the overall immune response.

-

Gut Microbiota Modulation: As a prebiotic, LNDFH II selectively promotes the growth of beneficial gut bacteria, contributing to a healthy gut microbiome.

Anti-Adhesive Antimicrobial Activity

Fucosylated HMOs, including LNDFH II, are known to inhibit the adhesion of various pathogens to host epithelial cells. This is a critical first step in the prevention of many infectious diseases.

Experimental Protocol: Pathogen Adhesion Inhibition Assay

This protocol is a standard method to assess the ability of HMOs like LNDFH II to inhibit pathogen adhesion to intestinal epithelial cells.

Cell Culture:

-

Human intestinal Caco-2 cells are cultured to form a confluent monolayer on a suitable substrate, such as in 24-well plates. This process typically takes around 21 days to allow for cell differentiation.

Bacterial Culture:

-

The pathogenic bacterial strain of interest (e.g., enterotoxigenic Escherichia coli) is grown in an appropriate broth medium to the mid-logarithmic phase.

Adhesion Inhibition Assay:

-

The Caco-2 cell monolayers are washed with phosphate-buffered saline (PBS).

-

LNDFH II is added to the wells at various concentrations and incubated with the Caco-2 cells for a defined period (e.g., 1 hour) at 37°C.

-

The pathogenic bacteria are then added to the wells and co-incubated with the Caco-2 cells and LNDFH II for another defined period (e.g., 1-2 hours) at 37°C.

-

Non-adherent bacteria are removed by washing the monolayers multiple times with PBS.

-

The Caco-2 cells are lysed with a detergent solution (e.g., Triton X-100) to release the adherent bacteria.

-

The number of adherent bacteria is quantified by plating serial dilutions of the cell lysate on agar plates and counting the resulting colony-forming units (CFUs).

-

The percentage of inhibition is calculated by comparing the number of adherent bacteria in the presence and absence of LNDFH II.

Logical Workflow for Pathogen Adhesion Inhibition Assay

Caption: Workflow for pathogen adhesion inhibition assay.

Immunomodulation

LNDFH II is thought to influence the immune system, in part, through its interaction with lectin receptors on immune cells, such as dendritic cells (DCs). This interaction can trigger downstream signaling cascades that modulate cytokine production and T-cell responses. While direct evidence for LNDFH II is still emerging, the effects of other fucosylated HMOs provide a strong basis for its potential mechanisms.

Signaling Pathway: LNDFH II Interaction with Dendritic Cells

The binding of fucosylated oligosaccharides to C-type lectin receptors like DC-SIGN on dendritic cells can initiate signaling pathways that influence the immune response.

Caption: LNDFH II interaction with dendritic cells.

Experimental Protocol: In Vitro Dendritic Cell Activation Assay

This protocol outlines a method to assess the immunomodulatory effects of LNDFH II on human monocyte-derived dendritic cells (mo-DCs).

Generation of mo-DCs:

-

Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by density gradient centrifugation.

-

Monocytes are purified from PBMCs by magnetic-activated cell sorting (MACS) using CD14 microbeads.

-

Monocytes are cultured for 5-6 days in the presence of granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin-4 (IL-4) to differentiate them into immature mo-DCs.

DC Activation and Cytokine Analysis:

-

Immature mo-DCs are harvested and seeded in 96-well plates.

-

LNDFH II is added to the cells at various concentrations. A positive control (e.g., lipopolysaccharide, LPS) and a negative control (medium alone) are included.

-

The cells are incubated for 24-48 hours at 37°C.

-

The cell culture supernatants are collected.

-

The concentrations of various cytokines (e.g., IL-10, IL-12, TNF-α) in the supernatants are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

Experimental Workflow for Dendritic Cell Activation Assay

Caption: Workflow for dendritic cell activation assay.

Gut Microbiota Modulation

LNDFH II, being resistant to digestion in the upper gastrointestinal tract, reaches the colon intact where it can be utilized by specific gut bacteria. It is particularly noted for its potential to promote the growth of beneficial Bifidobacterium species.

Quantitative Data: LNDFH II Concentration in Human Milk

The concentration of LNDFH II is significantly influenced by the mother's secretor status. Non-secretor mothers have notably higher concentrations of LNDFH II in their milk compared to secretor mothers.

| Maternal Status | LNDFH II Concentration (mg/L) - Representative Data |

| Non-Secretor | Higher concentrations observed.[3] |

| Secretor | Lower or trace amounts.[3] |

Experimental Protocol: In Vitro Bacterial Growth Assay

This protocol can be used to evaluate the prebiotic effect of LNDFH II on specific bacterial strains.

Bacterial Strains and Media:

-

Select strains of interest (e.g., Bifidobacterium bifidum, Bifidobacterium longum).

-

Use a basal medium that supports bacterial growth but lacks a carbohydrate source.

Growth Assay:

-

Prepare the basal medium supplemented with LNDFH II at a specific concentration (e.g., 1% w/v). A control medium with a known prebiotic (e.g., FOS) and a negative control (no carbohydrate) should be included.

-

Inoculate the media with the bacterial strain of interest.

-

Incubate the cultures under anaerobic conditions at 37°C.

-

Monitor bacterial growth over time (e.g., 24-48 hours) by measuring the optical density at 600 nm (OD600) at regular intervals.

-

At the end of the incubation, the pH of the culture medium can be measured to assess acid production, and short-chain fatty acid (SCFA) production can be analyzed by gas chromatography.

Logical Diagram of LNDFH II's Prebiotic Effect

Caption: Prebiotic effect of LNDFH II in the gut.

Conclusion

This compound exhibits a multifaceted mechanism of action that underscores its importance in infant health and its potential as a therapeutic agent. Its ability to act as an anti-adhesive against pathogens, modulate the immune system, and shape a healthy gut microbiota highlights its pleiotropic effects. Further research, particularly quantitative studies on its binding affinities and signaling pathway modulation, will be crucial for fully elucidating its therapeutic potential and for the development of novel drugs and nutritional interventions. This guide provides a foundational framework for researchers and developers to understand and explore the complex biology of this important human milk oligosaccharide.

References

- 1. Relationships between immune gene expression and circulating cytokine levels in wild house mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lacto-N-difucohexaose II - glyXera [glyxera.com]

- 3. Neutral Human Milk Oligosaccharides Are Associated with Multiple Fixed and Modifiable Maternal and Infant Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Interaction: A Technical Guide to LNDFH II and Gut Microbiota

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacto-N-difucohexaose II (LNDFH II) is a complex human milk oligosaccharide (HMO) that, while less studied than other prominent HMOs, is presumed to play a significant role in the establishment and modulation of the infant gut microbiota. Due to a scarcity of direct research on LNDFH II, this technical guide synthesizes current knowledge from studies on structurally similar fucosylated HMOs, particularly 2'-fucosyllactose (2'-FL), to provide an inferred framework for understanding the potential interactions of LNDFH II with the gut microbiome. This document outlines the presumed metabolic pathways, proposes experimental protocols for its investigation, and discusses potential signaling mechanisms based on current evidence from related compounds. The aim is to provide a foundational resource for researchers and drug development professionals interested in the therapeutic potential of LNDFH II.

Introduction: The Significance of Fucosylated HMOs

Human milk oligosaccharides are a diverse group of complex sugars that are the third most abundant solid component of human milk, after lactose and lipids. They are largely indigestible by the infant and thus function as prebiotics, shaping the nascent gut microbiota. Fucosylated HMOs, characterized by the presence of one or more fucose sugar units, are of particular interest due to their roles in anti-adhesive antimicrobial effects, immune modulation, and the selective promotion of beneficial gut bacteria, most notably species of the genus Bifidobacterium.

LNDFH II is a difucosylated hexasaccharide with the following structure: Galβ1-3(Fucα1-4)GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc.[1][2][3] Its structural complexity suggests a high degree of specificity in its microbial utilization. While direct studies are limited, research on the metabolism of other fucosylated HMOs provides a strong basis for inferring its biological activities.

Proposed Metabolism of LNDFH II by Gut Microbiota

The metabolism of complex oligosaccharides like LNDFH II by gut bacteria is a multi-step process requiring a specific enzymatic arsenal. Based on studies of other fucosylated HMOs, the breakdown of LNDFH II is likely initiated by extracellular or intracellular α-L-fucosidases.[4][5][6]

Key bacterial genera, particularly Bifidobacterium, possess a suite of glycoside hydrolases that enable them to sequentially deconstruct HMOs.[4][7] For LNDFH II, this process would likely involve:

-

Defucosylation: The initial and critical step is the removal of the two fucose residues. Bifidobacterium bifidum, for example, is known to produce two distinct α-L-fucosidases, AfcA (GH95 family) and AfcB (GH29 family), which cleave α1,2- and α1,3/4-fucosidic linkages, respectively.[4][5] Given the α1-4 and α1-3 linkages in LNDFH II, enzymes with similar specificity would be required.

-

Degradation of the Core Structure: Following defucosylation, the remaining core oligosaccharide can be further broken down by other glycosidases, such as β-galactosidases and N-acetyl-β-hexosaminidases, into monosaccharides.

-

Monosaccharide Fermentation: The liberated monosaccharides (glucose, galactose, N-acetylglucosamine, and fucose) are then transported into the bacterial cell and fermented through various metabolic pathways, leading to the production of short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate.[8][9][10]

Diagram: Proposed Metabolic Pathway of LNDFH II by Bifidobacterium

Caption: Proposed enzymatic breakdown of LNDFH II by gut microbiota.

Quantitative Data on Fucosylated HMO-Microbiota Interactions